molecular formula C16H15ClN4O2S2 B14993014 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B14993014
M. Wt: 394.9 g/mol
InChI Key: BJVABWXDFXAEIU-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a chlorine atom at position 5, a propylsulfanyl group at position 2, and a carboxamide moiety at position 4 linked to a 6-methoxy-1,3-benzothiazol-2-yl group. Its molecular formula is C₁₅H₁₄ClN₃O₂S₂, with a molecular weight of 395.89 g/mol. The benzothiazol ring, fused with a methoxy-substituted benzene, contributes to its planar aromatic structure, while the propylsulfanyl group enhances lipophilicity.

Properties

Molecular Formula

C16H15ClN4O2S2

Molecular Weight

394.9 g/mol

IUPAC Name

5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-propylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C16H15ClN4O2S2/c1-3-6-24-15-18-8-10(17)13(20-15)14(22)21-16-19-11-5-4-9(23-2)7-12(11)25-16/h4-5,7-8H,3,6H2,1-2H3,(H,19,21,22)

InChI Key

BJVABWXDFXAEIU-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)Cl

Origin of Product

United States

Biological Activity

5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapeutics. This article explores its synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C16_{16}H15_{15}ClN4_4O2_2S2_2
  • Molecular Weight : 394.9 g/mol
  • CAS Number : 874129-89-2
PropertyValue
Molecular Weight394.9 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Synthesis

The synthesis of this compound typically involves the reaction of specific benzothiazole derivatives with pyrimidine carboxamides. The methodologies employed may include microwave-assisted synthesis or conventional heating to enhance yield and purity.

Antitumor Activity

Recent studies have shown that compounds similar to 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide exhibit significant antitumor properties. For instance, a related compound demonstrated an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, indicating potent cytotoxic activity .

The proposed mechanism involves the inhibition of key enzymes involved in nucleotide biosynthesis pathways, specifically targeting GARFTase and AICARFTase. This dual inhibition leads to depletion of ATP pools within cancer cells, driving them towards apoptosis .

Selectivity and Toxicity

While the compound shows promising antitumor activity, it is important to note its effects on normal cells. In vitro studies revealed that the compound also affected normal lung fibroblast cell lines (MRC-5), suggesting a need for further optimization to enhance selectivity for cancerous cells over healthy ones .

Case Studies

  • Study on Antitumor Efficacy
    • Objective : Evaluate the cytotoxic effects on various cancer cell lines.
    • Findings : The compound exhibited significant cytotoxicity across multiple tumor cell lines with varying IC50 values.
    • : Indicates potential for development as a therapeutic agent against breast cancer.
  • Mechanistic Study
    • Objective : Investigate the biochemical pathways affected by the compound.
    • Findings : Confirmed inhibition of nucleotide synthesis pathways, leading to apoptosis in cancer cells.
    • : Provides insight into how structural modifications can enhance therapeutic efficacy.

Comparison with Similar Compounds

Key Structural Variations

The compound is compared below with three analogs identified in the literature ():

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents ChemSpider/RN ID
Target Compound : 5-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide C₁₅H₁₄ClN₃O₂S₂ 395.89 5-Cl, 2-propylsulfanyl, 4-carboxamide linked to 6-methoxybenzothiazol Not explicitly provided
Analog 1 : 2-(Benzylsulfonyl)-5-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide C₁₇H₁₇ClN₄O₃S₂ 428.92 5-Cl, 2-benzylsulfonyl, 4-carboxamide linked to 5-propylthiadiazol 874376-57-5
Analog 2 : 5-Chloro-N-(5-chloro-2-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide C₁₅H₁₅Cl₂N₃O₂S 372.27 5-Cl, 2-propylsulfanyl, 4-carboxamide linked to 5-chloro-2-methoxyphenyl 880396-04-3
Analog 3 : 5-Chloro-N-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide C₁₅H₁₆ClN₃O₃S 353.82 5-Cl, 2-ethylsulfanyl, 4-carboxamide linked to 2,5-dimethoxyphenyl 880396-07-6

Structural and Functional Analysis

Core Pyrimidine Modifications :

  • All compounds retain the 5-chloro-pyrimidine scaffold, critical for electronic and steric interactions.
  • The propylsulfanyl group in the target compound and Analog 2 enhances lipophilicity compared to Analog 3’s ethylsulfanyl and Analog 1’s benzylsulfonyl (a more polar sulfone group). Sulfanyl (thioether) groups are less metabolically stable than sulfones but offer better membrane permeability .

Carboxamide-Linked Moieties :

  • The target compound’s 6-methoxybenzothiazol is a rigid, planar heterocycle, favoring π-π stacking and hydrogen bonding. In contrast:
  • Analog 1 uses a 5-propyl-1,3,4-thiadiazol , a smaller, less aromatic heterocycle with reduced hydrophobic surface area.

Methoxy Substitutions :

  • The 6-methoxy group on the benzothiazol in the target compound may improve solubility via weak hydrogen bonding, whereas the 2,5-dimethoxy in Analog 3 could enhance electron-donating effects but increase steric bulk .

Implications for Pharmacological Activity

  • Benzothiazol vs. Thiadiazol/Phenyl : Benzothiazol derivatives (target compound, ) are frequently explored in kinase inhibitors and antimicrobial agents due to their ability to engage in hydrophobic and dipole interactions. Thiadiazol (Analog 1) and phenyl-based analogs (Analogs 2–3) may exhibit reduced potency in such targets .
  • Sulfanyl vs. Sulfonyl : The propylsulfanyl group in the target compound and Analog 2 offers metabolic liability compared to Analog 1’s sulfonyl group, which is more resistant to oxidation but less cell-permeable .

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